2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one
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Description
The compound “2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one” is a chemical compound with the molecular formula C25H28N2O3. It has a molecular weight of 404.51. The IUPAC name of this compound is 2-[(4-Benzyl-1-piperazinyl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H22N2O4/c21-13-15-10-16(22)18(23)17(24-15)12-20-8-6-19(7-9-20)11-14-4-2-1-3-5-14/h1-5,10,17,21H,6-9,11-13H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Tubulin Polymerization Inhibition in Cancer Cells
2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one may have potential applications in inhibiting tubulin polymerization, a process crucial in cell division. This inhibition can be significant in cancer treatment, as seen in compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate 6m (GN39482). This compound demonstrated promising antiproliferative activity toward human cancer cells by inhibiting tubulin accumulation and microtubule formation, leading to cell cycle arrest in HeLa cells (Minegishi et al., 2015).
Cytotoxicity Against Cancer Cells
Compounds similar to this compound have shown cytotoxic effects against cancer cells. For example, 8-Chloro-4,4a-dihydro-3-methoxy-3-methyl-3H,10H-pyrano[4,3-b][1]benzopyran-10-one and 3-ethoxy-4,4a-dihydro-8-methoxy-3H,10H-pyrano[4,3-b][1]benzopyran-10-one exhibited high tumor-specificity against oral squamous cell carcinoma cells without inducing apoptosis (Nagai et al., 2018).
Potential Antimicrobial Activity
Structurally related compounds have shown antimicrobial properties. For instance, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile exhibited significant antibacterial and antifungal activities, comparable to reference antimicrobial agents (Okasha et al., 2022).
Corrosion Inhibition
Pyranopyrazole derivatives, closely related to the compound , have been studied for their corrosion inhibition performance in metal surfaces. They showed significant inhibition efficiency, indicating potential industrial applications in protecting metals from corrosion (Yadav et al., 2016).
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-20-6-5-9-22(14-20)18-30-25-19-29-23(15-24(25)28)17-27-12-10-26(11-13-27)16-21-7-3-2-4-8-21/h2-9,14-15,19H,10-13,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGBSXXDLANGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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